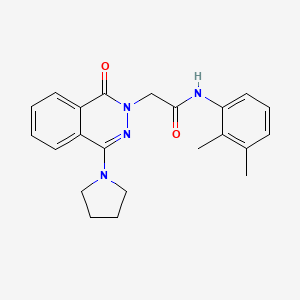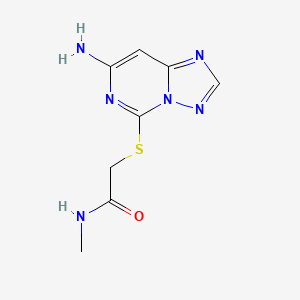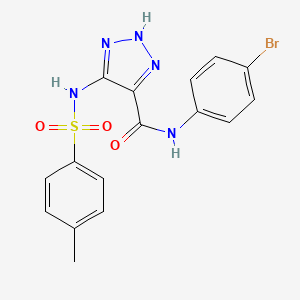
N-(2,3-dimethylphenyl)-2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-[1-OXO-4-(PYRROLIDIN-1-YL)-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes a phthalazinone core, a pyrrolidine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-[1-OXO-4-(PYRROLIDIN-1-YL)-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2,3-dimethylphenylamine, phthalic anhydride, and pyrrolidine. The synthesis could involve steps such as acylation, cyclization, and amide formation under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-[1-OXO-4-(PYRROLIDIN-1-YL)-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of the compound.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic ring.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-2-[1-OXO-4-(PYRROLIDIN-1-YL)-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-[1-OXO-4-(PYRROLIDIN-1-YL)-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other phthalazinone derivatives, pyrrolidine-containing molecules, and amides with aromatic substituents. Examples could be:
- Phthalazinone derivatives with different substituents.
- Pyrrolidine-based compounds with varying functional groups.
- Amides derived from different aromatic amines.
Uniqueness
The uniqueness of N-(2,3-DIMETHYLPHENYL)-2-[1-OXO-4-(PYRROLIDIN-1-YL)-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-oxo-4-pyrrolidin-1-ylphthalazin-2-yl)acetamide |
InChI |
InChI=1S/C22H24N4O2/c1-15-8-7-11-19(16(15)2)23-20(27)14-26-22(28)18-10-4-3-9-17(18)21(24-26)25-12-5-6-13-25/h3-4,7-11H,5-6,12-14H2,1-2H3,(H,23,27) |
InChI Key |
QJURHIGOPPJYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11198147.png)


![11-(4-chlorobenzyl)-2,3,4,11-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B11198174.png)
![methyl 2-[({8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetyl)amino]benzoate](/img/structure/B11198178.png)
![4-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11198182.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11198194.png)
![2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11198196.png)
![7-(2-Fluorophenyl)-3-[(4-fluorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198208.png)

![N-(2-methoxyethyl)-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B11198218.png)
![3-[(4-Chlorophenyl)carbamoyl]-7-(2-ethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198219.png)
![4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-(3-methoxybenzyl)-1,2-thiazole-3-carboxamide](/img/structure/B11198221.png)
